2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide
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Overview
Description
2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a morpholine ring, and a benzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-amino-6-bromobenzamide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylpyridinium-4-hydroxybenzolate
- 2-amino-4-methylpyridinium tartrate monohydrate
- 2-chloro-4-nitrobenzoate
Uniqueness
Compared to similar compounds, 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and benzamide moiety contribute to its versatility in various applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-amino-6-(morpholin-4-ylmethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C18H21N3O2/c19-16-8-4-5-14(13-21-9-11-23-12-10-21)17(16)18(22)20-15-6-2-1-3-7-15/h1-8H,9-13,19H2,(H,20,22) |
InChI Key |
SKAPFLYTJSVTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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